molecular formula C10H13N B8703014 1-ethylindoline

1-ethylindoline

Cat. No.: B8703014
M. Wt: 147.22 g/mol
InChI Key: JJFUPPZOYYMAFC-UHFFFAOYSA-N
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Description

1-ethylindoline is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethylindoline typically involves the reduction of the corresponding indole derivatives. One common method is the reduction of polyfunctional 2-oxindoles using various boron hydrides . Another approach involves the electrophilic activation of N-aryl amides followed by the addition of ethyl diazoacetate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.

Chemical Reactions Analysis

Types of Reactions

1-ethylindoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized indole derivatives, while reduction typically produces this compound .

Mechanism of Action

The mechanism of action of 1-ethylindoline involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing biological processes . The specific pathways and targets depend on the particular application and the structure of the derivative.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C10H13N

Molecular Weight

147.22 g/mol

IUPAC Name

1-ethyl-2,3-dihydroindole

InChI

InChI=1S/C10H13N/c1-2-11-8-7-9-5-3-4-6-10(9)11/h3-6H,2,7-8H2,1H3

InChI Key

JJFUPPZOYYMAFC-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC2=CC=CC=C21

Origin of Product

United States

Synthesis routes and methods I

Procedure details

NaH (10 g) was added to a chilled (0° C.) solution of indoline (30 g, 252.10 mmol) in tetrahydrofuran (300 mL). The resulting solution was then stirred at room temperature for 30 minutes. Iodoethane (50 g, 322.58 mmol) was then added dropwise and the resulting solution was maintained at room temperature for an additional 3 hours. The reaction mixture was then quenched by adding ethanol (100 mL). The resulting solution was extracted with dichloromethane (3×500 mL), and the organic layers were combined and concentrated. The residue was purified by column chromatography using a 100:1 ethyl acetate/petroleum ether solvent system to give 29 g (78%) of 1-ethylindoline as yellow oil.
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10 g
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30 g
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300 mL
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50 g
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reactant
Reaction Step Three
Yield
78%

Synthesis routes and methods II

Procedure details

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